1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide
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Overview
Description
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a nitrophenoxy group, and a benzenesulfonyl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitrophenoxy and benzenesulfonyl groups. Common synthetic routes may include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the aryl halide and boronic acid derivatives.
Nucleophilic substitution: This step introduces the nitrophenoxy group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted sulfonamides.
Scientific Research Applications
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-nitrophenoxy)benzenesulfonyl]piperidine .
- 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones .
Uniqueness
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C23H19N3O7S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]sulfonyl-5-oxo-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H19N3O7S/c27-22-15-14-21(23(28)24-16-4-2-1-3-5-16)25(22)34(31,32)20-12-10-19(11-13-20)33-18-8-6-17(7-9-18)26(29)30/h1-13,21H,14-15H2,(H,24,28) |
InChI Key |
JAJRWYWNRQRNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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